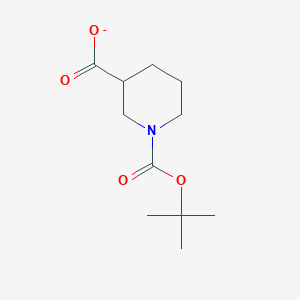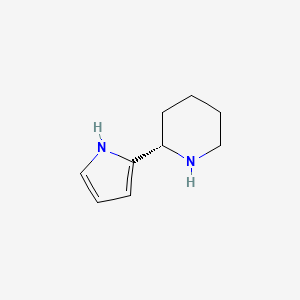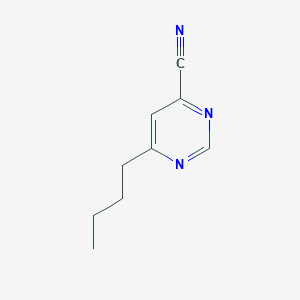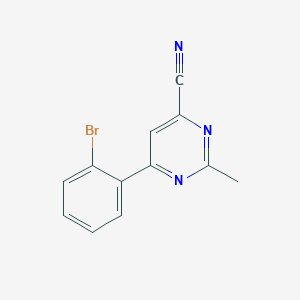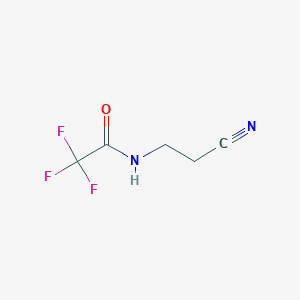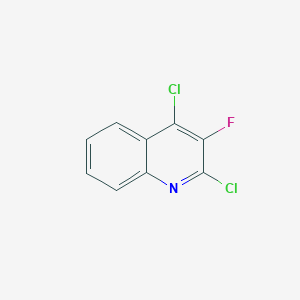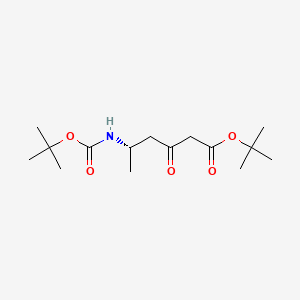
4-(3',5'-DifluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(3’,5’-Difluorobenzyloxy)bromobenzene+Zn→4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common.
Análisis De Reacciones Químicas
Types of Reactions
4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Inert Atmosphere: To prevent oxidation, reactions are typically carried out under nitrogen or argon.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide is used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into new drug candidates often involves the use of organozinc compounds for the synthesis of novel compounds.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, which activates the electrophile and allows the transfer to occur. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 4-Fluorophenylzinc bromide
- Benzylzinc bromide
Comparison
4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which can impart different reactivity and selectivity compared to other organozinc compounds
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,3-difluoro-5-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
RVBDUIHIBSZAQS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
